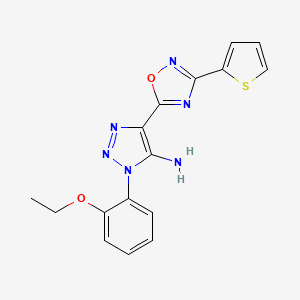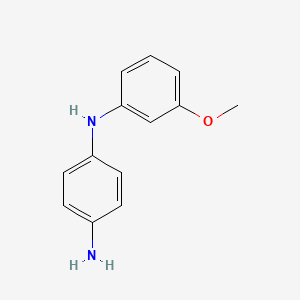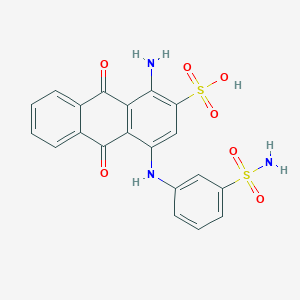
Pyridin-3-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Pyridin-3-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also has a trifluoromethyl group (-CF3), which is a functional group consisting of three fluorine atoms attached to a carbon atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyridine and pyrimidine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons above and below the plane of the molecule. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophiles. Additionally, the nitrogen atoms in the pyridine, pyrimidine, and piperazine rings could potentially act as bases or nucleophiles in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in different solvents. The pyridine and pyrimidine rings could contribute to the compound’s aromaticity and stability .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Pyridin-3-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone:
Pharmaceutical Development
This compound is extensively studied for its potential in pharmaceutical applications. Its unique structure, incorporating both pyridine and trifluoromethyl groups, makes it a promising candidate for drug development. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compound, making it suitable for developing drugs targeting various diseases .
Agrochemical Applications
In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide. The trifluoromethyl group is known to improve the efficacy of agrochemicals by increasing their stability and activity against pests. This makes it a valuable component in the formulation of new agrochemical products .
Biological Imaging
The compound’s structure allows it to be used in biological imaging techniques. Its fluorine atoms can be labeled with radioactive isotopes, making it useful in positron emission tomography (PET) imaging. This application is particularly valuable in medical diagnostics, where it can help visualize biological processes in vivo .
Material Science
In material science, this compound is investigated for its potential to create advanced materials with unique properties. The presence of the trifluoromethyl group can impart desirable characteristics such as hydrophobicity and thermal stability, making it useful in the development of coatings, polymers, and other materials .
Catalysis
The compound is also studied for its role in catalysis. Its unique structure can act as a ligand in catalytic reactions, potentially improving the efficiency and selectivity of various chemical processes. This application is significant in industrial chemistry, where efficient catalysis is crucial for large-scale production .
Veterinary Medicine
Similar to its pharmaceutical applications, this compound is explored for use in veterinary medicine. Its stability and bioavailability make it a promising candidate for developing treatments for animal diseases. This application is particularly important in the context of livestock health and the prevention of zoonotic diseases .
Environmental Science
In environmental science, the compound is studied for its potential to degrade environmental pollutants. Its unique chemical properties may allow it to break down harmful substances in the environment, contributing to pollution control and environmental remediation efforts .
Neuroscience Research
The compound’s ability to cross the blood-brain barrier makes it a valuable tool in neuroscience research. It can be used to study the central nervous system and develop treatments for neurological disorders. This application is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s .
作用機序
The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with. Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
将来の方向性
Trifluoromethylpyridines and their derivatives have found use in various industries, and it’s expected that many novel applications will be discovered in the future . The specific compound you mentioned could potentially be explored for similar applications, depending on its properties and activity.
特性
IUPAC Name |
pyridin-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)12-8-13(21-10-20-12)22-4-6-23(7-5-22)14(24)11-2-1-3-19-9-11/h1-3,8-10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBZTFPXDVANPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2657311.png)
![Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2657314.png)


![2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2657319.png)
![N-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2657321.png)
![3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2657324.png)
![2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one](/img/structure/B2657325.png)
![Thiophen-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2657328.png)

![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2657330.png)
![6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2657331.png)

